(1R,2S)-2-phenylcyclohexan-1-amine is a chiral amine that plays a significant role in organic chemistry and pharmaceutical research. The compound features a cyclohexane ring substituted with a phenyl group and an amine group, characterized by its specific stereochemistry denoted as (1R,2S). This stereochemistry is crucial for its chemical properties and biological activities, making it a valuable intermediate in the synthesis of various biologically active molecules.
This compound can be sourced from chemical suppliers specializing in chiral compounds and is classified as an organic amine. Its unique structure allows it to participate in various chemical reactions, making it an important compound for synthetic organic chemistry.
The synthesis of (1R,2S)-2-phenylcyclohexan-1-amine can be achieved through multiple methods:
The asymmetric hydrogenation process typically employs transition metal catalysts such as rhodium or ruthenium complexes, which facilitate the selective addition of hydrogen to the carbonyl group while preserving the chirality at the stereogenic centers. The resolution method involves reacting the racemic mixture with a chiral resolving agent, leading to the formation of diastereomers that can be isolated based on their differing solubilities.
The molecular formula of (1R,2S)-2-phenylcyclohexan-1-amine is , with a molecular weight of 175.27 g/mol. The compound's structure can be represented using various notation systems:
Property | Value |
---|---|
IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine |
InChI | InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 |
InChI Key | KLJIPLWGNJQJRM-NEPJUHHUSA-N |
Isomeric SMILES | C1CCC@@HN |
Canonical SMILES | C1CCC(C(C1)C2=CC=CC=C2)N |
The stereochemical configuration is critical for its reactivity and interaction with biological targets.
The mechanism of action for (1R,2S)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's chirality influences its binding affinity and selectivity. For instance, it may act as an inhibitor or activator for certain enzymes by binding to their active sites, thereby modulating their activity.
One notable example includes its potential role as an inhibitor of monoamine oxidase, which could lead to increased levels of neurotransmitters in the brain—an effect that may have therapeutic implications for conditions like depression and anxiety .
(1R,2S)-2-phenylcyclohexan-1-amine is typically presented as a colorless to pale yellow liquid or solid depending on purity and formulation. Its melting point is reported around 73–75 °C.
The compound exhibits basic properties due to the presence of the amine functional group. It is soluble in organic solvents like ethanol and ether but has limited solubility in water. Its reactivity profile includes participation in nucleophilic substitution and electrophilic addition reactions .
(1R,2S)-2-phenylcyclohexan-1-amine has diverse applications across several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4